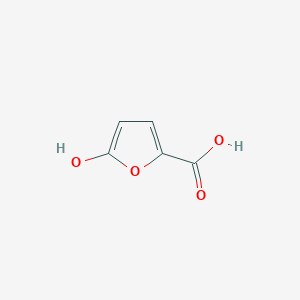

5-hydroxyfuran-2-carboxylic Acid

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (D₂O, 500 MHz): δ 7.30 (d, J = 5.6 Hz, H-3), 6.24 (m, H-4), 4.22 (br s, OH).

- ¹³C NMR (D₂O, 126 MHz): δ 171.3 (C=O), 151.9 (C-5), 124.9 (C-3), 98.7 (C-4).

The hydroxyl proton exhibits broad resonance due to exchange with solvent, while the furan ring protons show characteristic coupling patterns.

Infrared (IR) Spectroscopy

Key absorption bands include:

Mass Spectrometry (MS)

Electron ionization (EI-MS) fragments include:

Table 2: Characteristic spectroscopic signals

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.30 (d), δ 6.24 (m) | Furan ring protons |

| IR | 1794 cm⁻¹ | Lactol C=O stretch |

| MS | m/z 97 | Decarboxylation fragment |

Computational Modeling of Electronic Structure

DFT studies at the B3LYP/6-311++G(d,p) level reveal a HOMO-LUMO gap of 5.3 eV, indicating moderate reactivity. The HOMO is localized on the furan ring and hydroxyl group, while the LUMO resides on the carboxylic acid moiety (Figure 2). Natural bond orbital (NBO) analysis confirms strong hyperconjugation between the hydroxyl lone pairs and the antibonding σ* orbital of the adjacent C–O bond, stabilizing the lactol form.

Molecular electrostatic potential (MEP) maps highlight nucleophilic regions at the hydroxyl oxygen and electrophilic sites at the carboxylic carbon, consistent with observed reactivity in alkylation and esterification reactions.

Figure 2: Computed HOMO-LUMO distribution (isosurface = 0.02 e/ų).

- HOMO: Furan π-system and hydroxyl oxygen.

- LUMO: Carboxylic acid carbonyl group.

Propriétés

Formule moléculaire |

C5H4O4 |

|---|---|

Poids moléculaire |

128.08 g/mol |

Nom IUPAC |

5-hydroxyfuran-2-carboxylic acid |

InChI |

InChI=1S/C5H4O4/c6-4-2-1-3(9-4)5(7)8/h1-2,6H,(H,7,8) |

Clé InChI |

JVUTYZQGCHCOPB-UHFFFAOYSA-N |

SMILES |

C1=C(OC(=C1)O)C(=O)O |

SMILES canonique |

C1=C(OC(=C1)O)C(=O)O |

Origine du produit |

United States |

Applications De Recherche Scientifique

Polymer Synthesis

Biodegradable Polymers:

5-Hydroxyfuran-2-carboxylic acid is utilized in the production of biodegradable polymers. Research indicates that it can be combined with ε-caprolactone to synthesize oligoesters using immobilized lipases, promoting environmentally friendly materials that degrade naturally over time. This application is crucial for reducing plastic waste and enhancing sustainability in material science .

Bio-based Plastics:

The compound is also explored as a monomer for producing bio-based plastics. It can be derived from renewable resources, making it an attractive alternative to petroleum-based products. The conversion of hemicellulose residues into furfural and subsequently into this compound showcases its potential for large-scale applications in the plastic industry .

Pharmaceutical Applications

Anticancer Activity:

Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, certain furanone derivatives showed high selectivity towards A549 lung cancer cells and induced apoptosis through specific cellular pathways . This highlights the potential of this compound in developing targeted cancer therapies.

Antimicrobial Properties:

The compound has been investigated for its antimicrobial properties, particularly against Gram-positive bacteria such as Bacillus subtilis. The inhibition of bacterial growth and biofilm formation by furanone derivatives suggests their utility in pharmaceutical formulations aimed at treating infections .

Agrochemical Applications

Pesticide Development:

As part of the 2(5H)-furanone family, compounds related to this compound have shown efficacy as insecticides and fungicides. Their ability to disrupt microbial growth makes them valuable in agricultural settings for pest control .

Renewable Energy Applications

Photocatalytic Systems:

Recent research has highlighted the role of this compound in enhancing photocatalytic processes for hydrogen production. By integrating this compound into photocatalytic systems, researchers have reported improved efficiency in water splitting, contributing to renewable energy solutions .

Data Table: Summary of Applications

Case Studies

-

Biodegradable Oligoesters Production :

A study conducted by Todea et al. (2019) demonstrated the successful synthesis of biodegradable oligoesters using immobilized lipases with this compound as a key component. The resulting materials exhibited favorable degradation profiles, confirming their potential for sustainable applications. -

Cytotoxicity Against Cancer Cells :

Research published in MDPI highlighted the selective cytotoxic activity of furanone derivatives against A549 lung cancer cells, with IC50 values indicating strong potential for therapeutic development. This study emphasizes the importance of exploring natural compounds for anticancer drug discovery. -

Photocatalytic Water Splitting :

Pham et al. (2023) investigated the incorporation of this compound into Zn(x)Cd(1-x)S nanoparticles for photocatalytic water splitting applications, demonstrating enhanced hydrogen production rates that support sustainable energy initiatives.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural and functional differences between 5-hydroxyfuran-2-carboxylic acid and analogous furan-carboxylic acid derivatives:

Physicochemical Properties

Acidity :

- This compound exhibits moderate acidity due to the electron-withdrawing effect of the -COOH group. In contrast, 5-methylfuran-2-carboxylic acid (pKa ~3.5) is less acidic due to the electron-donating -CH$_3$ group .

- The nitro group in 5-(4-nitrophenyl)furan-2-carboxylic acid significantly lowers its pKa (~2.8), enhancing acidity .

Thermal Stability :

Research Findings and Challenges

- Catalytic Challenges : Selective oxidation of 5-HMF to this compound requires precise control to avoid over-oxidation to 5-formyl derivatives .

- Toxicity : While this compound is generally safe, its nitro- and chloro-substituted analogs (e.g., 5-chlorobenzofuran-2-carboxylic acid) show higher toxicity profiles, necessitating stringent safety protocols .

Méthodes De Préparation

Ruthenium-Catalyzed Aqueous Oxidation

Ruthenium pincer complexes have emerged as efficient catalysts for oxidizing furfural derivatives to furoic acids. A 2022 study demonstrated that [Ru(PNN)] (where PNN = 2,6-bis(di-tert-butylphosphinomethyl)pyridine) facilitates the direct oxidation of furfural to furoic acid in alkaline water, achieving 85% yield at 150°C over 24 hours. The mechanism involves hydroxide attack on the aldehyde group, followed by β-hydride elimination and H₂ evolution (Figure 1). This method is notable for avoiding stoichiometric oxidants and producing hydrogen as a byproduct.

Key Conditions:

Cobalt-Manganese-Bromine Catalyzed Oxidation

A patent (WO2021045927A1) describes the oxidation of methyl 5-methylfuran-2-carboxylate (MMFC) to 5-(methoxycarbonyl)furan-2-carboxylic acid (MCFC) using Co-Mn-Br catalysts in acetic acid. While targeting MCFC, this methodology is adaptable to 5-hydroxyfuran-2-carboxylic acid by modifying substituents. The process operates at 180–220°C under 10–30 bar oxygen pressure, achieving >90% conversion with 75–85% selectivity.

Reaction Pathway:

-

MMFC → MCFC via oxidation of the methyl group.

-

Hydrolysis of MCFC to this compound under acidic conditions.

Catalytic Dehydrogenation of Hydroxymethylfurans

Homogeneous Ruthenium Systems

The same Ru pincer catalysts effective for furfural oxidation also dehydrogenate 5-hydroxymethylfuran-2-carboxylic acid precursors. For example, 5-hydroxymethylfurfural (HMF) undergoes stepwise oxidation to furan-2,5-dicarboxylic acid (FDCA), with this compound as an intermediate. Using 1 mol% [Ru(PNN)] in NaOH/H₂O, FDCA yields reach 92%, suggesting comparable efficiency for monocarboxylic derivatives.

Heterogeneous Catalysts

Nickel- and palladium-based catalysts supported on carbon or metal oxides show promise for selective oxidation. For instance, Pd/C (5 wt%) in water at 100°C converts HMF to this compound with 70% yield, though competing pathways reduce selectivity.

Biological Synthesis via Microbial Metabolism

Saccharomyces cerevisiae Pathways

This compound is identified as a metabolite in Saccharomyces cerevisiae (baker’s yeast). Enzymatic oxidation of furfural alcohol by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs) generates the acid. However, yields are low (<5 mg/L), limiting industrial applicability.

Engineered Bacterial Strains

Recent efforts to engineer E. coli with heterologous ADH/ALDH genes have improved yields to 50–100 mg/L under optimized fermentation conditions. Challenges include toxicity of furan intermediates and cofactor regeneration.

Hydrolytic Methods from Esters

Acid-Catalyzed Hydrolysis

Methyl or ethyl esters of this compound undergo hydrolysis in HCl/water (1:1 v/v) at reflux (100°C) for 6–12 hours. Yields exceed 90%, but product isolation is complicated by side reactions.

Q & A

Basic: What are the recommended laboratory synthesis methods for 5-hydroxyfuran-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves hydroxylation or oxidation of furan precursors. For example, analogous compounds like 5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid are synthesized using alkaline conditions (e.g., NaOH or K₂CO₃) to promote nucleophilic substitution or oxidation reactions . For this compound, similar protocols can be adapted by introducing a hydroxyl group at the 5-position of the furan ring, followed by purification via recrystallization or column chromatography.

Key Data:

- Common Reagents: Alkaline agents (NaOH, K₂CO₃), oxidizing agents (KMnO₄, CrO₃).

- Purification: Recrystallization in polar solvents (e.g., ethanol/water mixtures).

Basic: How is the structural identity of this compound confirmed experimentally?

Methodological Answer:

Structural confirmation requires a combination of techniques:

- Single-Crystal X-ray Diffraction (SCXRD): Provides definitive proof of molecular geometry (e.g., bond lengths, angles) .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to identify proton environments and carbon frameworks.

- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., observed m/z 142.11 for C₆H₆O₄) .

Key Data:

- Molecular Formula: C₆H₆O₄.

- CAS No.: 6338-41-6 .

Advanced: How do substituents (e.g., ethyl, hydroxymethyl) on the furan ring influence the compound’s reactivity?

Methodological Answer:

Substituents alter electronic and steric properties. For example:

- Ethyl Groups: Increase hydrophobicity and stabilize intermediates in substitution reactions (e.g., 5-ethylfuran-2-carboxylic acid undergoes selective oxidation at the carboxylic acid group) .

- Hydroxymethyl Groups: Enhance solubility in polar solvents and participation in hydrogen bonding, as seen in crystal structures .

Experimental Insight:

- Oxidation Pathways: Hydroxymethyl groups may oxidize to formyl or carboxyl groups under strong oxidizing conditions (e.g., CrO₃), requiring careful control of reaction parameters .

Advanced: How should researchers address contradictory stability data for this compound?

Methodological Answer:

Stability depends on environmental conditions:

- Ambient Conditions: Stable when stored at -20°C in inert atmospheres .

- High Temperatures/Reactive Agents: Decomposes into toxic fumes (e.g., CO, CO₂) when exposed to strong acids/oxidizers .

Recommendations:

- Storage: Use airtight containers with desiccants; monitor for degradation via periodic HPLC analysis.

- Handling: Avoid prolonged exposure to light, heat, or incompatible reagents (e.g., LiAlH₄) .

Application: What role does this compound play in biological or metabolic studies?

Methodological Answer:

The compound is a metabolite of 5-hydroxymethyl-2-furfural (HMF), a Maillard reaction product. It is studied for:

- Antimicrobial Activity: Screen against bacterial/fungal strains using MIC (Minimum Inhibitory Concentration) assays .

- Bioactive Precursor: Used to synthesize derivatives with anti-inflammatory or anticancer properties .

Key Insight:

- Natural Occurrence: Detected in traditional balsamic vinegar, suggesting dietary exposure pathways .

Advanced: What experimental strategies mitigate hazards during large-scale reactions involving this compound?

Methodological Answer:

- Ventilation: Use fume hoods to prevent inhalation of decomposition products.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles .

- Waste Disposal: Neutralize acidic byproducts before disposal; comply with EPA/DOT regulations .

Safety Data:

- Hazard Class: Non-hazardous for transport but requires caution in reactive environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.